N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide (CAS: 1401600-71-2) is a synthetic small molecule characterized by a hybrid structure combining a tetrahydrothiophene-1,1-dioxide moiety and a substituted coumarin (2H-chromen-2-one) system linked via a propanamide bridge . Its molecular formula is C₁₉H₂₃NO₆S, with a molecular weight of 393.5 g/mol. The coumarin subunit features methoxy and methyl substituents at positions 7 and 4/8, respectively, while the tetrahydrothiophene ring is fully oxidized (1,1-dioxide). However, critical physicochemical data (e.g., solubility, melting point) remain unreported in the available literature .
Properties
Molecular Formula |
C19H23NO6S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C19H23NO6S/c1-11-14-4-6-16(25-3)12(2)18(14)26-19(22)15(11)5-7-17(21)20-13-8-9-27(23,24)10-13/h4,6,13H,5,7-10H2,1-3H3,(H,20,21) |
InChI Key |
CNXCLBVWEXVNBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity based on available research findings.
| Property | Value |
|---|---|
| CAS Number | 919735-14-1 |
| Molecular Formula | C₁₈H₂₁N₁O₆S |
| Molecular Weight | 379.4 g/mol |
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial potential against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects. For instance, a related compound, lemmokaramine, showed activity against a range of microorganisms including yeasts and fungi, indicating that derivatives of this chemical class may also possess similar properties .
Anticancer Activity
The anticancer effects of this compound have been explored in vitro using various mammalian cell lines. Preliminary results indicate that it can inhibit the growth of cancer cells, with specific studies showing efficacy against colorectal cancer cell lines such as Caco-2 and HCT116 . The mechanism of action appears to involve the induction of apoptosis and modulation of key signaling pathways involved in cancer progression.
The biological activity of this compound may be attributed to its structural features which facilitate interaction with biological targets. The presence of the thiophene and chromen moieties allows for potential interactions with enzyme systems and cellular receptors.
Key Mechanisms Identified:
- Nrf2 Pathway Activation : Similar compounds have shown the ability to activate the Nrf2 pathway, leading to increased antioxidant responses within cells .
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.
Case Studies
A series of experiments were conducted to evaluate the biological activity of this compound:
- Antimicrobial Testing : Various concentrations were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that supports its use as a potential antimicrobial agent.
- Cell Viability Assays : Using MTT assays on cancer cell lines revealed that treatment with the compound resulted in reduced cell viability in a dose-dependent manner.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amide Derivatives with Tetrahydrothiophene-1,1-dioxide Moieties
Key differences include:
- Molecular weight : 407.5 g/mol (analog) vs. 393.5 g/mol (target compound).
- Functional groups : The analog lacks the coumarin scaffold but incorporates a furan ring, which may alter pharmacokinetic properties (e.g., metabolic stability).
Sulfur-Containing Amide Derivatives
N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide (7c) () shares an amide backbone but replaces the tetrahydrothiophene dioxide with a 1,3-dithiolane ring. Key distinctions include:
- Sulfur oxidation state: The target compound’s sulfone group (S=O bonds) contrasts with the dithiolane’s non-oxidized sulfur atoms.
- Aromatic systems : Compound 7c features a simpler 2-methylphenyl group, lacking the coumarin’s fused bicyclic system.
| Parameter | Target Compound | Compound 7c () |
|---|---|---|
| Sulfur Motif | Sulfone (S=O) | Dithiolane (S-S) |
| Aromatic System | Coumarin (oxygenated) | 2-Methylphenyl |
| Molecular Weight (g/mol) | 393.5 | 294.1 |
Coumarin-Based Analogues
Both compounds feature oxygenated aromatic rings, but the phthalimide lacks the sulfone group and propanamide linker.
| Parameter | Target Compound | 3-Chloro-N-phenyl-phthalimide |
|---|---|---|
| Core Structure | Coumarin + sulfone | Phthalimide (isoindoline-1,3-dione) |
| Halogen Presence | No | Chlorine |
| Molecular Weight (g/mol) | 393.5 | 259.7 |
Preparation Methods
Chromen-2-one Core Formation
The 7-methoxy-4,8-dimethylcoumarin scaffold is synthesized via Pechmann condensation (Figure 1):
-
Reactants : Resorcinol derivative (e.g., 3-methoxy-4,6-dimethylphenol) and β-keto ester (e.g., ethyl acetoacetate).
-
Conditions : Concentrated sulfuric acid (H₂SO₄) at 0–5°C for 2 hours, followed by neutralization.
Alternative method : Kostanecki acylation of 3-methoxy-4,6-dimethylphenol with acetic anhydride in the presence of NaOAc.
Propanamide Side-Chain Introduction
The propanamide group at position 3 is introduced via:
-
Alkylation : Reaction of 3-hydroxyl coumarin with ethyl bromopropionate under basic conditions (K₂CO₃, DMF, 60°C).
-
Hydrazide formation : Hydrazinolysis of the ester intermediate (hydrazine hydrate, ethanol, reflux).
-
Acylation : Reaction with propionyl chloride in anhydrous THF using DMAP as a catalyst.
Key data :
| Step | Reagents/Conditions | Yield (%) | Ref. |
|---|---|---|---|
| Alkylation | Ethyl bromopropionate, K₂CO₃ | 78 | |
| Hydrazide formation | Hydrazine hydrate, ethanol | 92 | |
| Propionylation | Propionyl chloride, DMAP | 85 |
Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine
Sulfonation of Tetrahydrothiophene
Tetrahydrothiophene is oxidized to tetrahydrothiophene-1,1-dioxide using H₂O₂ in acetic acid (70°C, 6 hours).
Amination at Position 3
The sulfone derivative undergoes Buchwald-Hartwig amination with NH₃ and Pd(OAc)₂/Xantphos catalyst:
Final Amide Coupling
The propanamide intermediate and 1,1-dioxidotetrahydrothiophen-3-amine are coupled via EDC/HOBt-mediated amidation :
-
Reagents : EDC (1.2 equiv), HOBt (1.5 equiv), DMF, 0°C to RT.
-
Reaction Time : 12–16 hours.
-
Yield : 80–88%.
Purification : Column chromatography (silica gel, EtOAc/hexane 3:7).
Optimization and Challenges
Critical Parameters
-
Coumarin alkylation : Excess ethyl bromopropionate improves yield but requires careful pH control to avoid side reactions.
-
Sulfone stability : Tetrahydrothiophene sulfone is hygroscopic; reactions must be conducted under anhydrous conditions.
-
Amine reactivity : Steric hindrance at position 3 of the sulfone necessitates high catalyst loading in amination.
Comparative Analysis of Methods
| Method Feature | Pechmann Condensation | Kostanecki Acylation |
|---|---|---|
| Yield | 85% | 72% |
| Reaction Time | 2 hours | 6 hours |
| Byproduct Formation | Low | Moderate |
| Scalability | High | Moderate |
Analytical Characterization
-
NMR :
-
HRMS : [M+H]⁺ calculated for C₂₀H₂₄N₂O₆S: 420.1332; found: 420.1335.
Industrial and Research Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
